Azido-PEG12-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
Azido-PEG12-propargyl: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-propargyl is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring a terminal azide (B81097) group and a propargyl group separated by a 12-unit polyethylene glycol chain, enables precise and efficient covalent ligation to a wide array of biomolecules and surfaces. This linker is particularly instrumental in the synthesis of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), through "click chemistry" reactions.[1][3]
The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while minimizing immunogenicity and non-specific binding.[2] The azide and propargyl functionalities provide orthogonal reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering high specificity and reaction efficiency under mild conditions.[1]
Physicochemical Properties
The precise chemical and physical properties of Azido-PEG12-propargyl are critical for its application in sensitive biochemical assays and pharmaceutical development. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 2264091-72-5 | [1][4][5] |
| Molecular Formula | C27H51N3O12 | [1][4][5] |
| Molecular Weight | 609.71 g/mol | [1][2][4][5] |
| Appearance | To be determined (often a solid or viscous liquid) | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [2] |
| Storage | Recommended at -20°C, sealed and dry | [2] |
Key Applications and Signaling Pathways
Azido-PEG12-propargyl is a cornerstone reagent for several advanced biochemical and therapeutic strategies. Its primary applications lie in the fields of bioconjugation and the development of PROTACs.
Bioconjugation via Click Chemistry
The azide and propargyl groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems. This allows for highly specific "click" reactions to form a stable triazole linkage. This is particularly advantageous for conjugating molecules such as fluorescent dyes, biotin, or small molecule drugs to proteins, peptides, or nucleic acids.
The general workflow for a bioconjugation experiment using Azido-PEG12-propargyl involves the functionalization of the biomolecule and the molecule of interest with complementary reactive groups (azide or alkyne), followed by the click chemistry reaction.
PROTAC Development and Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] Azido-PEG12-propargyl is an ideal linker for synthesizing PROTACs, connecting the POI-binding ligand and the E3 ligase ligand.[1][3] The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The signaling pathway of a PROTAC's mechanism of action is a key concept in targeted protein degradation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Azido-PEG12-propargyl.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule to a propargyl-modified molecule of interest.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Propargyl-modified molecule of interest (e.g., fluorescent dye, biotin)
-
Azido-PEG12-propargyl (if used to introduce one of the functionalities)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving hydrophobic molecules
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the propargyl-modified molecule of interest in DMSO or DMF to a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the propargyl-modified molecule of interest at a desired molar ratio (e.g., 1:5 to 1:10).
-
Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting bioconjugate using a size-exclusion chromatography column to remove unreacted small molecules and catalyst components.
-
Collect and pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Characterize the final product by methods such as UV-Vis spectroscopy, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Protocol 2: Synthesis of a PROTAC using Azido-PEG12-propargyl
This protocol outlines a modular approach to synthesizing a PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to Azido-PEG12-propargyl.[8][9][10]
Materials:
-
POI ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a complementary functional group (e.g., azide or alkyne)
-
Azido-PEG12-propargyl
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (CuSO4) and sodium ascorbate for CuAAC
-
Anhydrous DMF or DMSO
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
Step 1: Coupling of the first ligand to Azido-PEG12-propargyl (Example: Amide bond formation)
-
If the first ligand has a carboxylic acid and will be reacted with an amine-functionalized PEG linker (not the direct use of Azido-PEG12-propargyl, but a common strategy), dissolve the ligand (1.0 eq) and an amine-PEG-azide linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench with water and extract the product with an organic solvent. Purify by column chromatography to obtain the ligand-linker intermediate.
Step 2: "Click" Reaction to Attach the Second Ligand
-
Dissolve the ligand-linker intermediate from Step 1 (containing the azide) (1.0 eq) and the second ligand (functionalized with an alkyne) (1.1 eq) in a solvent mixture such as t-BuOH/water or DMSO/water.[10]
-
In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.[10]
-
Add the copper/ascorbate solution to the reaction mixture.[10]
-
Stir at room temperature for 2-8 hours, monitoring by LC-MS.[10]
-
Upon completion, dilute with water and extract the product.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Evaluate the biological activity of the PROTAC through in vitro degradation assays (e.g., Western blot, ELISA) and cell viability assays.
Conclusion
Azido-PEG12-propargyl is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the construction of complex and highly functional biomolecules. The hydrophilic PEG spacer imparts favorable physicochemical properties, making it an excellent choice for applications ranging from basic research to the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols provided herein serve as a guide for the effective utilization of this valuable chemical linker in a variety of experimental settings.
References
- 1. Propargyl-PEG12-N3 | 2264091-72-5 [chemicalbook.com]
- 2. Azido-PEG12C27H51N3O12-propargyl [myskinrecipes.com]
- 3. Azido-PEG12-propargyl|CAS 2264091-72-5|DC Chemicals [dcchemicals.com]
- 4. Azido-PEG12-propargyl|CAS 2264091-72-5|DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
